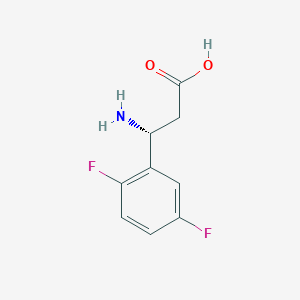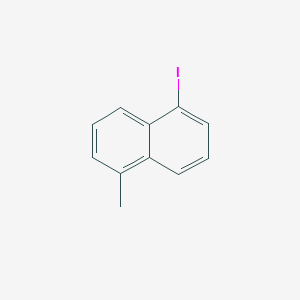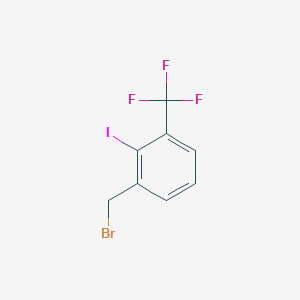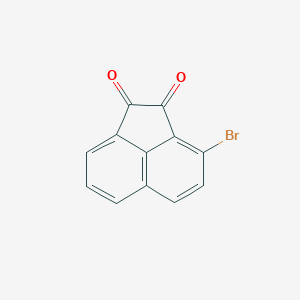
3-Bromoacenaphthylene-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromoacenaphthylene-1,2-dione is a brominated derivative of acenaphthylene-1,2-dione, a compound known for its versatile applications in organic synthesis and medicinal chemistry. The molecular formula of this compound is C12H5BrO2, and it is characterized by the presence of a bromine atom at the third position of the acenaphthylene-1,2-dione structure .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoacenaphthylene-1,2-dione typically involves the bromination of acenaphthylene-1,2-dione. One common method is the reaction of acenaphthylene-1,2-dione with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromoacenaphthylene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it to less oxidized forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can replace the bromine atom under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce a variety of functionalized acenaphthylene-1,2-dione derivatives .
Applications De Recherche Scientifique
3-Bromoacenaphthylene-1,2-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Bromoacenaphthylene-1,2-dione involves its interaction with molecular targets such as enzymes and receptors. The bromine atom enhances the compound’s reactivity, allowing it to form covalent bonds with target molecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
5-Bromoacenaphthylene-1,2-dione: Another brominated derivative with similar chemical properties.
Acenaphthylene-1,2-dione: The parent compound without the bromine substitution.
Acenaphthenequinone: A related compound with a different oxidation state.
Uniqueness: 3-Bromoacenaphthylene-1,2-dione is unique due to the presence of the bromine atom at the third position, which significantly influences its chemical reactivity and biological activity. This substitution makes it a valuable intermediate in organic synthesis and a useful tool in scientific research .
Propriétés
Formule moléculaire |
C12H5BrO2 |
|---|---|
Poids moléculaire |
261.07 g/mol |
Nom IUPAC |
3-bromoacenaphthylene-1,2-dione |
InChI |
InChI=1S/C12H5BrO2/c13-8-5-4-6-2-1-3-7-9(6)10(8)12(15)11(7)14/h1-5H |
Clé InChI |
IMOWYRHKHDFLFZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)C(=O)C(=O)C3=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


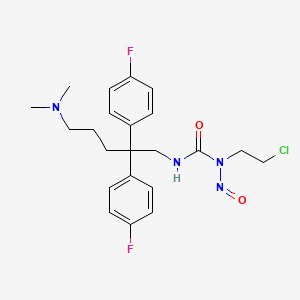

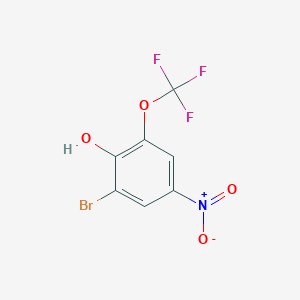
![1-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile](/img/structure/B12841286.png)
![7-bromo-5-iodo-1H-benzo[d]imidazole](/img/structure/B12841299.png)
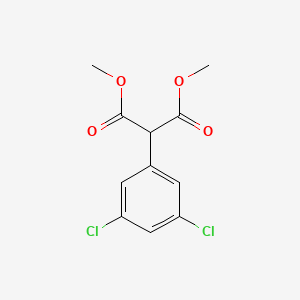
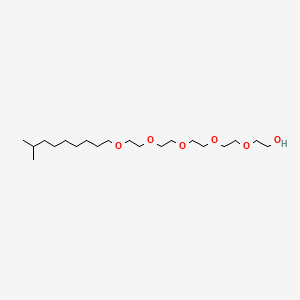


![4,6,7,11-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-10-carboxylic acid](/img/structure/B12841337.png)
